Cas no 119171-39-0 (2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid)

2-(2-Methylprop-2-en-1-yl)oxybenzoic acid is a benzoic acid derivative featuring a methallyl ether substituent at the 2-position. This compound is of interest in organic synthesis due to its reactive methallyl group, which can participate in further functionalization or polymerization reactions. The carboxylic acid moiety provides additional reactivity, enabling esterification or amidation for tailored applications. Its structure makes it a potential intermediate in pharmaceuticals, agrochemicals, or specialty polymer production. The compound’s stability under standard conditions ensures ease of handling and storage. Its dual functionality allows for versatile use in multi-step synthetic pathways, offering flexibility in designing complex molecular architectures.
2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid structure
119171-39-0 structure
Product name:2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
CAS No:119171-39-0
MF:C11H12O3
MW:192.21118
MDL:MFCD06801094
CID:1087133

2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-((2-Methylallyl)oxy)benzoic acid
    • 2-(2-methylprop-2-enoxy)benzoic acid
    • 2-[(2-methyl-2-propenyl)oxy]benzoic acid
    • 2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid(SALTDATA: FREE)
    • AKOS BBB/624
    • UKRORGSYN-BB BBV-079390
    • 2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZOIC ACID
    • 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
    • MDL: MFCD06801094
    • Inchi: InChI=1S/C11H12O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3,(H,12,13)
    • InChI Key: BCBHNECCHZKIKM-UHFFFAOYSA-N
    • SMILES: C=C(C)COC1=CC=CC=C1C(=O)O

Computed Properties

  • Exact Mass: 192.07866
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 46.53

2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M323138-10mg
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
119171-39-0
10mg
$ 50.00 2022-06-04
TRC
M323138-100mg
2-[(2-Methylprop-2-en-1-yl)oxy]benzoic Acid
119171-39-0
100mg
$ 80.00 2022-06-04
Enamine
EN300-225939-1g
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
119171-39-0 95%
1g
$75.0 2023-11-13
Enamine
EN300-225939-5g
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
119171-39-0 95%
5g
$298.0 2023-11-13
Enamine
EN300-225939-10g
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid
119171-39-0 95%
10g
$594.0 2023-11-13
1PlusChem
1P000PMI-50mg
Benzoic acid, 2-[(2-methyl-2-propen-1-yl)oxy]-
119171-39-0 95%
50mg
$57.00 2025-03-20
Ambeed
A424993-1g
2-((2-Methylallyl)oxy)benzoic acid
119171-39-0 95+%
1g
$46.0 2024-04-25
A2B Chem LLC
AA32410-10g
Benzoic acid, 2-[(2-methyl-2-propen-1-yl)oxy]-
119171-39-0 95%
10g
$661.00 2024-04-20
A2B Chem LLC
AA32410-5g
Benzoic acid, 2-[(2-methyl-2-propen-1-yl)oxy]-
119171-39-0 95%
5g
$349.00 2024-04-20
A2B Chem LLC
AA32410-100mg
Benzoic acid, 2-[(2-methyl-2-propen-1-yl)oxy]-
119171-39-0 95%
100mg
$63.00 2024-04-20

Additional information on 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid

Comprehensive Overview of 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid (CAS No. 119171-39-0)

2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid (CAS No. 119171-39-0) is a specialized organic compound widely recognized for its unique structural properties and versatile applications in pharmaceuticals, agrochemicals, and fragrance industries. This benzoic acid derivative, featuring a 2-methylprop-2-en-1-yl ether group, has garnered significant attention due to its role as a key intermediate in synthesizing bioactive molecules. Researchers and manufacturers frequently search for terms like "2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid synthesis", "CAS 119171-39-0 applications", and "benzoic acid derivatives in drug development", reflecting its industrial relevance.

The compound’s molecular framework combines a benzoic acid core with an allyl ether substituent, enabling reactivity in polymerization and cross-coupling reactions. Recent studies highlight its potential in green chemistry, aligning with the growing demand for sustainable chemical processes. Innovations in catalytic methods, such as photoredox catalysis, have optimized the synthesis of 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid, reducing waste and energy consumption—a topic frequently queried in AI-driven research databases.

In the pharmaceutical sector, CAS 119171-39-0 serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its allyl ether moiety facilitates selective functionalization, a feature explored in targeted drug delivery systems. Queries like "benzoic acid derivatives in medicine" and "allyl ethers in drug design" underscore its therapeutic potential. Additionally, its mild odor profile makes it valuable in fragrance formulations, particularly in ester-based perfumes.

From an analytical perspective, advanced techniques like HPLC-MS and NMR spectroscopy are employed to characterize 2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid, ensuring purity for high-end applications. Environmental concerns have also spurred interest in its biodegradability, with searches such as "eco-friendly benzoic acid derivatives" rising in academic and industrial forums. Regulatory compliance, particularly under REACH and FDA guidelines, further drives its controlled use in consumer products.

Future research directions may explore its utility in polymeric materials and covalent organic frameworks (COFs), areas gaining traction in material science. As industries prioritize multifunctional intermediates, CAS 119171-39-0 exemplifies how tailored molecular design meets diverse scientific needs. Its balance of reactivity and stability ensures enduring relevance, making it a staple in organic synthesis handbooks and patent literature.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:119171-39-0)2-(2-Methylprop-2-en-1-yl)oxybenzoic Acid
A1165741
Purity:99%
Quantity:5g
Price ($):274.0